3'-Hydroxy-4'-methoxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxy-4’-methoxyflavanone is a flavonoid compound, which belongs to the class of flavanones. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This compound is characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the flavanone skeleton. Flavonoids, including 3’-Hydroxy-4’-methoxyflavanone, are known for their antioxidant, anti-inflammatory, and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-methoxyflavanone typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with acetophenones under basic conditions, followed by cyclization. One common method is the Claisen-Schmidt condensation, where the benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting chalcone intermediate is then cyclized using an acid catalyst to form the flavanone structure.
Industrial Production Methods
Industrial production of 3’-Hydroxy-4’-methoxyflavanone may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Setup: Large-scale reactors are used for the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation.
Quality Control: Ensuring the final product meets purity and quality standards through analytical methods like HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-4’-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydroflavanones.
Substitution: Formation of substituted flavanones with various functional groups.
Scientific Research Applications
3’-Hydroxy-4’-methoxyflavanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties, which may have implications in cellular protection and disease prevention.
Medicine: Investigated for potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-4’-methoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Enzyme Modulation: It modulates the activity of enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Similar Compounds
Hesperetin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Naringenin: Known for its bioactive effects, including antioxidant and anti-cancer activities.
Eriodictyol: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness
3’-Hydroxy-4’-methoxyflavanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other flavanones. Its combination of hydroxy and methoxy groups may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
1621-70-1 |
---|---|
Molecular Formula |
C₁₆H₁₄O₄ |
Molecular Weight |
270.28 |
Synonyms |
2,3-Dihydro-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.